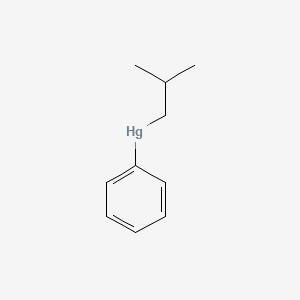

(2-Methylpropyl)(phenyl)mercury

Description

Historical Evolution of Organomercury Chemistry and its Foundational Principles

The field of organometallic chemistry, which explores compounds containing metal-carbon bonds, has its roots in the 18th century. uga-editions.com A significant milestone in this journey was the synthesis of the first organomercury compounds. These compounds, characterized by a carbon-mercury bond, are typically stable in air and moisture but can be sensitive to light. nucleos.comslideshare.net

The development of organomercury chemistry was propelled by several key discoveries and synthetic methodologies. Early methods involved the direct reaction of mercury with alkyl iodides to form alkylmercury iodides. libretexts.org Another significant advancement was the mercuration of aromatic rings, a process where an electron-rich aromatic compound reacts with a mercury(II) salt, such as mercuric acetate. This reaction, first reported by Otto Dimroth between 1898 and 1902, opened up pathways to a wide array of arylmercury compounds. nucleos.comwikipedia.org

The foundational principles of organomercury chemistry are centered around the nature of the mercury-carbon bond. This bond is relatively nonpolar, contributing to the stability of these compounds in the presence of oxygen and water. wikipedia.org The geometry of most organomercury(II) compounds is linear, a feature that has been confirmed by X-ray crystal structures. libretexts.org While generally weak Lewis acids, some organomercury compounds can form adducts, particularly when the organic groups are strongly electron-withdrawing. libretexts.org

The reactivity of organomercury compounds is a cornerstone of their utility in organic synthesis. The Hg-C bond, while stable under many conditions, can be selectively cleaved, making these compounds valuable as synthetic intermediates. wikipedia.org They have been particularly important in transmetalation reactions, where the organic group is transferred from mercury to another metal. libretexts.org

Classification and Structural Archetypes within Organomercury Compounds

Organomercury compounds, defined as substances containing at least one mercury-carbon bond, are broadly classified based on the number and nature of the organic substituents attached to the mercury atom. charlotte.edueuropa.eu The two primary classes are:

Monoorganomercury compounds (RHgX): In these compounds, the mercury atom is bonded to one organic group (R) and one anionic ligand (X), such as a halide or acetate.

Diorganomercury compounds (R₂Hg): Here, the mercury atom is bonded to two organic groups, which can be the same (symmetrical) or different (asymmetrical).

(2-Methylpropyl)(phenyl)mercury falls into the category of asymmetrical diorganomercury compounds, as it contains two different organic ligands: a 2-methylpropyl (isobutyl) group and a phenyl group.

The structural archetypes of organomercury compounds are predominantly linear for diorganomercury compounds (R₂Hg) and nearly linear for monoorganomercury compounds (RHgX). libretexts.org This linearity arises from the sp hybridization of the mercury atom's 6s and 6p orbitals. libretexts.org However, the coordination geometry around the mercury atom can be influenced by secondary interactions with heteroatoms from the same or surrounding molecules, leading to distortions from the ideal linear arrangement. core.ac.uk These secondary bonds, though often labile, play a significant role in the crystal structures of organomercury compounds. core.ac.ukresearchgate.net

The nature of the organic group also influences the properties of the compound. For instance, low molecular weight organomercury compounds are known to readily penetrate the skin. charlotte.edu The stability and reactivity of the Hg-C bond are also dependent on the hybridization of the carbon atom and the presence of other functional groups in the organic moiety.

Research Significance and Potential Academic Contributions of (2-Methylpropyl)(phenyl)mercury

The study of specific asymmetric organomercury compounds like (2-Methylpropyl)(phenyl)mercury holds considerable academic interest. While general information on organomercury compounds is plentiful, detailed research findings on this particular molecule are less common. Its significance lies in several areas of organometallic and synthetic chemistry.

The asymmetry of (2-Methylpropyl)(phenyl)mercury makes it a valuable tool for investigating the subtle electronic and steric effects that influence the reactivity of the two different carbon-mercury bonds. This can provide deeper insights into the mechanisms of transmetalation and other reactions where selective cleavage of one organic group over the other is desired.

Furthermore, the synthesis of such asymmetric compounds presents its own set of challenges and opportunities for methodological development. The preparation of asymmetric diorganomercury compounds often requires careful control of stoichiometry and reaction conditions to avoid the formation of symmetric byproducts. Research into the synthesis of (2-Methylpropyl)(phenyl)mercury could therefore contribute to the development of more efficient and selective methods for creating asymmetric organometallic reagents.

Detailed spectroscopic and structural analysis of (2-Methylpropyl)(phenyl)mercury would also be a valuable contribution to the field. Characterization data, such as NMR and IR spectra, as well as single-crystal X-ray diffraction studies, would provide a more complete understanding of its bonding and molecular structure. This information is crucial for rationalizing its reactivity and for comparing its properties to other symmetric and asymmetric organomercury compounds.

Finally, while the practical applications of many organomercury compounds are limited due to their toxicity, fundamental research on compounds like (2-Methylpropyl)(phenyl)mercury is essential for advancing our understanding of organometallic chemistry as a whole. The principles and reaction mechanisms elucidated from studying such model systems can often be extended to the chemistry of other, less toxic organometallic reagents that are of greater practical importance.

Properties

CAS No. |

78226-07-0 |

|---|---|

Molecular Formula |

C10H14Hg |

Molecular Weight |

334.81 g/mol |

IUPAC Name |

2-methylpropyl(phenyl)mercury |

InChI |

InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;4H,1H2,2-3H3; |

InChI Key |

NCFPVCSYFYCERR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Hg]C1=CC=CC=C1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methylpropyl Phenyl Mercury

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid, offering definitive insights into bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. mdpi.commdpi.comrigaku.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise positions of each atom. For organomercury compounds, SCXRD provides exact measurements of the crucial Hg-C bond lengths and the C-Hg-C bond angle, which define the core geometry of the molecule. core.ac.uklibretexts.org

While a specific SCXRD structure for (2-Methylpropyl)(phenyl)mercury is not publicly documented, extensive studies on related diaryl and dialkyl mercury compounds, as well as mixed alkyl-aryl derivatives, provide a solid foundation for predicting its structural parameters. For instance, X-ray crystal structures of various R₂Hg and RHgX compounds consistently show a nearly linear C-Hg-C geometry. libretexts.org This technique is also crucial for identifying and quantifying any subtle deviations from ideal linearity that may arise from steric or electronic effects within the molecule or from packing forces in the crystal lattice.

In instances where suitable single crystals for SCXRD cannot be grown, powder X-ray diffraction (PXRD) offers a valuable alternative for structural analysis. researchgate.netlibretexts.org This method uses a microcrystalline powder sample, which contains a vast number of tiny, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which represents an average of all possible crystal orientations. libretexts.org

Although extracting a complete crystal structure from powder data is more complex than from single-crystal data, modern computational methods, such as direct-space techniques and Rietveld refinement, have made it a feasible approach for many organic and organometallic compounds. nih.govicdd.com The process typically begins with indexing the diffraction pattern to determine the unit cell parameters. Subsequently, a molecular model is placed within the unit cell, and its position and orientation are optimized to achieve the best possible fit between the calculated and observed diffraction patterns. nih.gov PXRD is particularly useful for confirming the phase purity of a bulk sample and identifying different polymorphic forms. researchgate.net

The mercury atom in diorganomercury(II) compounds, R-Hg-R', characteristically adopts a two-coordinate, linear geometry, arising from the involvement of the mercury 6s and 6p orbitals in sp hybridization. core.ac.uklibretexts.org This results in a C-Hg-C bond angle of approximately 180°. For (2-Methylpropyl)(phenyl)mercury, the primary coordination geometry is therefore expected to be linear.

However, the mercury atom possesses vacant 6p and 6d orbitals, allowing it to act as a Lewis acid and engage in secondary interactions with electron-donating atoms or groups. core.ac.uk These interactions, while weaker than the primary covalent bonds, can cause slight distortions in the linear geometry. In some organomercury compounds, these secondary bonds lead to an expanded coordination sphere around the mercury atom, resulting in geometries that can be described as T-shaped or distorted trigonal planar. core.ac.uklibretexts.orgnih.gov The stereochemistry of the 2-methylpropyl group (an isobutyl group) is achiral, and therefore, the molecule itself is not chiral.

Table 1: Expected Geometric Parameters for (2-Methylpropyl)(phenyl)mercury

| Parameter | Expected Value | Rationale |

| C(phenyl)-Hg-C(isobutyl) Angle | ~180° | Based on the typical linear sp hybridization of mercury in diorganomercury compounds. libretexts.org |

| Hg-C(phenyl) Bond Length | ~2.10 Å | Based on typical Hg-C(aryl) bond lengths in related phenylmercury (B1218190) compounds. core.ac.uk |

| Hg-C(isobutyl) Bond Length | ~2.15 Å | Based on typical Hg-C(alkyl) bond lengths, which can be slightly longer due to steric factors. core.ac.uk |

In the solid state, molecules of (2-Methylpropyl)(phenyl)mercury will pack in a manner dictated by a combination of steric demands and weak intermolecular forces. While lacking strong hydrogen bond donors or acceptors, organomercury compounds can form extended supramolecular assemblies through weaker interactions. mdpi.com These can include van der Waals forces and, notably, secondary interactions involving the mercury center.

Given the presence of a phenyl ring, Hg···π interactions are a plausible feature, where the electron-rich π-system of a phenyl group from a neighboring molecule interacts with the Lewis acidic mercury atom. Furthermore, organomercury compounds are known to participate in mercuriophilic interactions (Hg···Hg contacts) or engage in contacts with other heteroatoms if present in the crystal lattice. core.ac.uk These varied interactions can lead to the formation of different supramolecular motifs, such as one-dimensional chains or two-dimensional layers. mdpi.com

Solution-State Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are paramount for confirming the structure and understanding the electronic environment of molecules in solution.

High-resolution NMR spectroscopy provides detailed information about the connectivity and chemical environment of magnetically active nuclei. For (2-Methylpropyl)(phenyl)mercury, ¹H, ¹³C, and ¹⁹⁹Hg NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and the 2-methylpropyl groups.

Phenyl Protons: These would typically appear in the aromatic region (δ ≈ 7.0-7.5 ppm). The exact pattern (e.g., multiplets for ortho, meta, and para protons) would depend on the solvent and the electronic influence of the mercury-containing substituent.

2-Methylpropyl Protons: This group would give rise to three distinct signals: a doublet for the two equivalent methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the mercury atom. Coupling between the protons would follow standard patterns (e.g., the CH₂ protons would be split by the CH proton). Additionally, coupling to the ¹⁹⁹Hg nucleus (¹⁹⁹Hg, I=1/2, 16.87% natural abundance) would result in satellite peaks for the protons on the carbon atom bonded to mercury. huji.ac.illibretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the chemically non-equivalent carbon atoms.

Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon (the carbon bonded to mercury), and one each for the ortho, meta, and para carbons. The ipso-carbon signal is often broadened and shifted significantly downfield due to the heavy atom effect of mercury.

2-Methylpropyl Carbons: Three signals are expected: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to mercury. One-bond and multi-bond coupling constants between ¹³C and ¹⁹⁹Hg (¹J(¹⁹⁹Hg-¹³C), ²J(¹⁹⁹Hg-¹³C), etc.) are particularly informative, with ¹J values typically being very large (in the range of 600-3000 Hz). huji.ac.il

¹⁹⁹Hg NMR Spectroscopy: The ¹⁹⁹Hg nucleus is a spin-1/2 nucleus, making it suitable for high-resolution NMR studies. huji.ac.il It possesses an exceptionally wide chemical shift range (spanning several thousand ppm), which makes the ¹⁹⁹Hg chemical shift extremely sensitive to the electronic environment and coordination geometry of the mercury atom. chemrxiv.orgnih.gov The chemical shift of (2-Methylpropyl)(phenyl)mercury would be expected to fall within the established range for R-Hg-R' compounds. huji.ac.il This technique is a powerful tool for studying ligand exchange and complexation in solution.

Table 2: Predicted NMR Spectroscopic Data for (2-Methylpropyl)(phenyl)mercury

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings |

| ¹H | Phenyl (o, m, p) | 7.0 - 7.5 | Multiplets | H-H |

| -CH₂-Hg | ~1.5 - 2.5 | Doublet | ³J(H-H), ²J(¹⁹⁹Hg-H) satellites | |

| -CH(CH₃)₂ | ~1.8 - 2.2 | Multiplet | ³J(H-H) | |

| -CH(CH ₃)₂ | ~0.9 - 1.2 | Doublet | ³J(H-H) | |

| ¹³C | Phenyl (ipso-C) | 170 - 180 | Singlet | ¹J(¹⁹⁹Hg-¹³C) |

| Phenyl (o, m, p) | 120 - 140 | Singlets | ⁿJ(¹⁹⁹Hg-¹³C) | |

| -C H₂-Hg | ~35 - 45 | Singlet | ¹J(¹⁹⁹Hg-¹³C) | |

| -C H(CH₃)₂ | ~30 - 35 | Singlet | ²J(¹⁹⁹Hg-¹³C) | |

| -CH(C H₃)₂ | ~20 - 25 | Singlet | ³J(¹⁹⁹Hg-¹³C) | |

| ¹⁹⁹Hg | Hg | -400 to -800 (relative to Me₂Hg) | Singlet | - |

Note: Predicted chemical shifts are estimates based on data for analogous compounds and can vary with solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of the molecule. nih.gov The spectra of (2-Methylpropyl)(phenyl)mercury exhibit characteristic bands corresponding to the vibrations of the phenyl and isobutyl groups, as well as the crucial C-Hg bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| Aliphatic C-H bend | 1470 - 1350 | IR, Raman |

| C-Hg stretch | ~500 - 600 | IR, Raman |

| Hg-C bend | < 200 | Raman |

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isobutyl group are found just below 3000 cm⁻¹. The characteristic in-plane and out-of-plane bending vibrations of the phenyl ring provide further structural confirmation. The most diagnostic vibrations are those involving the mercury atom. The C-Hg stretching frequencies are typically found in the far-infrared region and are sensitive to the nature of the organic groups attached to the mercury.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of (2-Methylpropyl)(phenyl)mercury, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of the most abundant isotopes. A key feature of mercury-containing compounds is the characteristic isotopic pattern of mercury, which has seven stable isotopes, providing a definitive signature for the presence of the element.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision, enabling the calculation of the elemental composition and confirming the molecular formula.

Common fragmentation pathways for organomercury compounds include the cleavage of the carbon-mercury bonds. Expected fragments for (2-Methylpropyl)(phenyl)mercury would include:

[C₆H₅Hg]⁺ : The phenylmercury cation.

[C₄H₉Hg]⁺ : The isobutylmercury cation.

[C₆H₅]⁺ : The phenyl cation.

[C₄H₉]⁺ : The isobutyl cation.

[Hg]⁺ : The mercury cation.

Ancillary Analytical Methods for Compound Characterization

In addition to the primary spectroscopic methods, other analytical techniques are employed to confirm the purity and identity of (2-Methylpropyl)(phenyl)mercury.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of volatile organomercury compounds. kobe-u.ac.jp This technique separates the compound from impurities based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property of the compound under specific analytical conditions, and the coupled mass spectrometer provides definitive identification. An electron capture detector (ECD) is highly sensitive for detecting organomercury compounds. kobe-u.ac.jp

Elemental Analysis: Combustion analysis can be used to determine the weight percentages of carbon and hydrogen in a purified sample. The results can be compared with the calculated theoretical values based on the molecular formula (C₁₀H₁₄Hg) to verify the compound's elemental composition and purity.

Thiol Affinity Chromatography: This technique leverages the high affinity of mercury(II) for sulfhydryl (thiol) groups. wikipedia.org While primarily used for separation and purification, it can also serve as a characterization method, confirming the presence of a mercury moiety capable of strong binding to a thiol-functionalized stationary phase. wikipedia.org

Reactivity Profiles and Mechanistic Investigations of 2 Methylpropyl Phenyl Mercury

Carbon-Mercury Bond Transformations

The carbon-mercury (C-Hg) bond in unsymmetrical organomercurials like (2-Methylpropyl)(phenyl)mercury is susceptible to cleavage through various pathways, most notably electrophilic and radical-mediated processes. The differing nature of the alkyl and aryl groups attached to the mercury atom introduces a selectivity in these cleavage reactions.

Electrophilic Cleavage Reactions with Halogens and Protic Acids

The cleavage of the C-Hg bond by electrophiles is a cornerstone of organomercury chemistry. In the case of unsymmetrical compounds R-Hg-R', where R is an alkyl group and R' is an aryl group, the reaction with protic acids or halogens can proceed via two main pathways, leading to the cleavage of either the alkyl-mercury or the aryl-mercury bond.

The reaction with protic acids, such as hydrogen chloride, generally results in the cleavage of the bond between mercury and the organic group that is more susceptible to electrophilic attack. For (2-Methylpropyl)(phenyl)mercury, the reaction with HCl would be expected to preferentially cleave the phenyl-mercury bond, yielding benzene (B151609) and (2-methylpropyl)mercuric chloride. This is because the phenyl group is generally more susceptible to protonolysis than a primary alkyl group. The mechanism is believed to proceed through an open or cyclic transition state.

Halogenolysis, the reaction with halogens like bromine or iodine, also leads to the cleavage of a C-Hg bond. The selectivity of this cleavage in unsymmetrical diarylmercurials has been shown to be influenced by the presence of substituents on the aromatic rings. For (2-Methylpropyl)(phenyl)mercury, the reaction with bromine would likely lead to the formation of bromobenzene (B47551) and (2-methylpropyl)mercuric bromide, again due to the higher reactivity of the aryl-mercury bond towards electrophilic attack compared to the alkyl-mercury bond.

| Electrophile | Expected Products |

| HCl | Benzene + (2-Methylpropyl)mercuric chloride |

| Br₂ | Bromobenzene + (2-Methylpropyl)mercuric bromide |

Radical Pathways and Oxidative Transformations

Beyond electrophilic pathways, the carbon-mercury bond can also undergo homolytic cleavage, leading to the formation of organic radicals. These radical reactions can be initiated by light, heat, or radical initiators. For organomercury compounds, photolysis can lead to the generation of alkyl and aryl radicals, which can then participate in a variety of subsequent reactions.

Oxidative transformations of organomercurials can also occur, often involving a change in the oxidation state of mercury. While less common for simple alkyl and aryl mercury compounds under standard conditions, these transformations can be relevant in specific catalytic cycles or in the presence of strong oxidizing agents.

Electrophilic Substitution on the Phenyl Moiety

The mercury substituent in (2-Methylpropyl)(phenyl)mercury influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution.

Regioselectivity and Directing Effects of the Mercury Substituent

The -HgR group (in this case, -Hg-CH₂CH(CH₃)₂) is known to be a deactivating substituent, yet it directs incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the ability of the mercury atom to stabilize the arenium ion intermediate through hyperconjugation and inductive effects. The bulky nature of the (2-methylpropyl)mercury group would be expected to sterically hinder the ortho positions, leading to a preference for substitution at the para position.

Studies on the protodemercuration of substituted phenylmercuric chlorides have provided insights into the electronic effects of substituents on the phenyl ring. These studies indirectly support the understanding of the directing effects of the mercury-containing moiety.

Influence of Substituents on Reaction Kinetics

The rate of electrophilic substitution on the phenyl ring of (2-Methylpropyl)(phenyl)mercury is influenced by the electronic properties of the -HgR group. As a deactivating group, it slows down the rate of substitution compared to benzene. The kinetics of these reactions can be further modulated by the presence of other substituents on the phenyl ring.

For instance, electron-donating groups on the phenyl ring would be expected to increase the rate of electrophilic substitution, while electron-withdrawing groups would decrease it. The Hammett equation has been successfully applied to correlate the rates of protodemercuration of substituted phenylmercuric chlorides with the electronic nature of the substituents.

Transmetalation Reactivity in Cross-Coupling and Catalysis

Organomercury compounds, including (2-Methylpropyl)(phenyl)mercury, can undergo transmetalation reactions with other metals. This process involves the transfer of an organic group from mercury to another metal center and is a key step in many metal-catalyzed cross-coupling reactions.

For example, organomercurials can react with palladium catalysts in the presence of a coupling partner to form new carbon-carbon bonds. The transmetalation step involves the transfer of the phenyl or the 2-methylpropyl group from mercury to the palladium center. The relative ease of transfer of the organic groups can depend on the reaction conditions and the nature of the palladium catalyst. Generally, aryl groups tend to transfer more readily than alkyl groups in these reactions.

The use of organomercurials in cross-coupling has been largely supplanted by less toxic organometallic reagents. However, the study of their transmetalation reactivity remains important for understanding the fundamental principles of organometallic chemistry and for the development of new catalytic processes. The reaction of diarylmercury compounds with disubstituted acetylenes in the presence of palladium chloride, for instance, leads to the formation of diarylacetylenes, demonstrating the utility of the palladium-catalyzed reaction of organomercury compounds.

| Catalyst System | Coupling Partner | Expected Product |

| PdCl₂ | Disubstituted acetylene | Phenyl-substituted acetylene |

| Pd(OAc)₂ | Olefin (Heck-type reaction) | Phenylated olefin |

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organomercurials with organic halides is a well-established method for forming carbon-carbon bonds. wikipedia.org In the case of unsymmetrical reagents like (2-Methylpropyl)(phenyl)mercury, the selectivity of group transfer is a critical aspect. Generally, in palladium-catalyzed cross-coupling reactions, the aryl group is preferentially transferred over the alkyl group. This selectivity is influenced by the nature of the organic groups and the reaction conditions.

The mechanism of these cross-coupling reactions typically involves a catalytic cycle comprising oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organomercurial, and concluding with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The presence of halide ions can influence the selectivity of these reactions. wikipedia.org

While specific data for the cross-coupling of (2-Methylpropyl)(phenyl)mercury is not extensively documented in readily available literature, the general reactivity pattern of unsymmetrical organomercurials suggests that it would react with aryl halides in the presence of a palladium catalyst to selectively transfer the phenyl group.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Unsymmetrical Organomercurials

| Organomercurial Reactant | Coupling Partner | Palladium Catalyst | Product | Yield (%) | Reference |

| (Phenyl)(methyl)mercury | Iodobenzene | Pd(PPh₃)₄ | Biphenyl | High | General Reaction |

| (Phenyl)(vinyl)mercury | Bromobenzene | Pd(OAc)₂/P(o-tol)₃ | Stilbene | Good | General Reaction |

This table represents the general outcome of palladium-catalyzed cross-coupling reactions with unsymmetrical organomercurials and is for illustrative purposes. Specific yields for (2-Methylpropyl)(phenyl)mercury would require dedicated experimental investigation.

Utility in the Formation of Other Organometallic Species

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. nsf.gov Organomercury compounds, including (2-Methylpropyl)(phenyl)mercury, can serve as reagents for the synthesis of other organometallic compounds through transmetalation with salts of other metals. For instance, diphenylmercury (B1670734) reacts with aluminum to form triphenylaluminium. wikipedia.org

The reaction of (2-Methylpropyl)(phenyl)mercury with a suitable metal salt would be expected to proceed via the transfer of either the 2-methylpropyl or the phenyl group to the other metal center. The selectivity of this transfer would depend on the relative electrophilicity of the metal salt and the nature of the organic groups on the mercury atom. Studies on related systems have shown that the transmetalation of hydrocarbyl fragments from various organometallic complexes to platinum(II) electrophiles is a viable process. nsf.gov

While direct experimental data for the transmetalation reactions of (2-Methylpropyl)(phenyl)mercury is scarce, it is a plausible synthetic route for the formation of new organometallic species, with the outcome being highly dependent on the reaction partner and conditions.

Addition Reactions and Carbene Transfer Processes

Beyond its role in cross-coupling and transmetalation, (2-Methylpropyl)(phenyl)mercury and related compounds can participate in addition reactions and serve as precursors for reactive intermediates like carbenes.

Reactivity with Unsaturated Organic Substrates

Organomercury compounds can undergo addition reactions with unsaturated organic substrates such as alkenes and alkynes. These reactions are often catalyzed by palladium complexes. The addition of organomercurials to alkenes, followed by reductive elimination from the resulting palladium intermediate, can lead to the formation of new C-C bonds and functionalized products.

The specific reactivity of (2-Methylpropyl)(phenyl)mercury with unsaturated substrates would likely involve the preferential transfer of one of its organic moieties to the double or triple bond, mediated by a palladium catalyst. The regioselectivity and stereoselectivity of such additions would be of significant mechanistic interest.

Generation and Transfer of Dichlorocarbene (B158193)

Phenylmercury (B1218190) compounds, particularly phenyl(trihalomethyl)mercury derivatives, are well-known precursors for the generation of dihalocarbenes. wikipedia.orgwikipedia.org For example, phenyl(trichloromethyl)mercury (B1584556) thermally decomposes to release dichlorocarbene (CCl₂), which can then be trapped by alkenes to form dichlorocyclopropanes. wikipedia.org

While (2-Methylpropyl)(phenyl)mercury itself does not directly generate dichlorocarbene, its phenylmercury moiety is the key structural feature for this type of reactivity. A derivative, (2-Methylpropyl)(phenyl(trichloromethyl))mercury, if synthesized, would be expected to serve as a dichlorocarbene transfer agent. The generation of dichlorocarbene from such precursors is a valuable synthetic tool for the construction of cyclopropane (B1198618) rings.

The general mechanism involves the thermal or base-induced elimination of the dihalomethyl group from the mercury atom, forming the highly reactive carbene intermediate.

Table 2: Dichlorocarbene Generation from Phenylmercury Precursors

| Precursor | Conditions | Carbene Generated | Trapping Agent | Product | Reference |

| Phenyl(trichloromethyl)mercury | Heat | CCl₂ | Cyclohexene | 7,7-Dichloronorcarane | wikipedia.orgwikipedia.org |

| Phenyl(dibromochloromethyl)mercury | Heat | CClBr | Styrene | 1-Bromo-1-chloro-2-phenylcyclopropane | General Reaction |

This table illustrates the principle of dichlorocarbene generation from phenylmercury compounds. The reactivity of a (2-Methylpropyl)-substituted analogue would be analogous.

Advanced Computational and Theoretical Studies of 2 Methylpropyl Phenyl Mercury

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For a heavy-element compound like (2-Methylpropyl)(phenyl)mercury, these methods must account for complex electronic effects.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is particularly valuable for performing geometry optimizations, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum energy structure on the potential energy surface. stackexchange.com

The DFT process involves an iterative algorithm that adjusts atomic coordinates to minimize the total energy of the system. stackexchange.com For (2-Methylpropyl)(phenyl)mercury, this optimization would precisely define the C-Hg-C bond angle and the rotational orientation of the phenyl and 2-methylpropyl groups. DFT calculations also provide crucial energetic data, such as the total ground state energy and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com This information is vital for predicting the molecule's stability and reactivity. ajchem-a.com Hybrid density functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often employed for their accuracy in calculating molecular geometries and energies. wikipedia.orgnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. numberanalytics.com A basis set is a collection of mathematical functions used to construct the molecular orbitals. q-chem.com For heavy elements like mercury, special considerations are necessary.

Relativistic effects, which become significant for core electrons of heavy atoms, must be taken into account. This is typically achieved by using effective core potentials (ECPs), which replace the core electrons with a potential, simplifying the calculation while retaining accuracy. researchgate.net Basis sets like the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) and the Stuttgart-Dresden (SDD) basis sets are commonly used for mercury. researchgate.net

The choice of functional is also critical. Studies comparing various functionals for mercury compounds have shown that hybrid functionals like B3LYP, B3PW91, and PBE0 often provide reliable results for both structure and energetics. rsc.orgresearchgate.net Local or gradient-corrected "pure" functionals may overestimate stability, while others might underestimate it. rsc.org The selection involves a trade-off between computational cost and desired accuracy. rsc.org

Table 1: Recommended Functionals and Basis Sets for Mercury DFT Calculations

| Functional Type | Recommended Functionals | Common Basis Sets for Hg | Key Considerations |

| Hybrid | B3LYP, PBE0, B3PW91, mPW1PW91 | LANL2DZ, SDD, def2-TZVP | Provides a good balance of accuracy for geometries and energetics. rsc.orgresearchgate.net |

| Double-Hybrid | B2PLYP | cc-pVTZ-PP, aug-cc-pVTZ-PP | Offers higher accuracy but at a greater computational cost. |

| Meta-GGA | M06, TPSS | def2-SVP, def2-TZVP | Good for main group elements and can perform well for transition metals. |

Conformational Analysis via Computational Methods

The 2-methylpropyl (isobutyl) group attached to the mercury atom is flexible, allowing the molecule to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify these different low-energy structures and determine their relative stabilities.

For complex molecules with many rotatable bonds, exploring the entire conformational space is a significant challenge. uci.edu Molecular Mechanics (MM) offers a computationally efficient method to calculate the energy of a given conformation based on a classical force field. youtube.com

To find the most stable conformers, MM is often combined with a conformational search algorithm. One of the most effective methods is the Monte Carlo (MC) search. uci.edu This technique involves randomly rotating the molecule's flexible bonds to generate new structures. Each new structure is then subjected to energy minimization, and the process is repeated thousands of times. uci.edunih.gov By collecting and comparing the resulting low-energy structures, it is possible to identify the distinct conformers and their relative populations according to a Boltzmann distribution. uci.edu

The (2-Methylpropyl)(phenyl)mercury molecule possesses several rotatable single bonds, primarily the Hg-C(isobutyl) and the C-C bonds within the isobutyl group. Rotation around these bonds gives rise to different rotational isomers, or rotamers.

The bulky nature of the 2-methylpropyl group introduces significant steric strain, which is the repulsive interaction that occurs when non-bonded atoms are forced too close together. Computational methods can quantify this strain for each rotamer. This analysis would likely show that conformations where the bulky methyl groups of the isobutyl fragment are rotated away from the phenyl ring are energetically favored. The steric hindrance from the isobutyl group can also influence the geometry at the mercury center, potentially causing slight deviations from a perfectly linear C-Hg-C arrangement, which is typical for organomercury(II) compounds. wikipedia.org

Table 2: Hypothetical Relative Energies of (2-Methylpropyl)(phenyl)mercury Rotamers

This table illustrates the type of data obtained from a conformational analysis. The values are hypothetical.

| Rotamer | Dihedral Angle (C-C-Hg-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche 1 | +60° | 1.1 | 12.5 |

| Gauche 2 | -60° | 1.1 | 12.5 |

Reaction Mechanism Elucidation through Computational Modeling

Understanding how chemical reactions occur at a molecular level is a central goal of chemistry. Computational modeling provides a virtual window into the intricate steps of a reaction mechanism, detailing the transformation from reactants to products. nih.govresearchgate.net

For (2-Methylpropyl)(phenyl)mercury, computational studies can elucidate the mechanisms of key reactions, such as electrophilic attack on the phenyl ring or the cleavage of the carbon-mercury bonds. wikipedia.orglibretexts.org By employing methods like DFT, researchers can map the entire potential energy surface of a reaction. berscience.org This involves locating and calculating the energies of all stationary points, including reactants, products, reaction intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to the reaction. berscience.org

The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate. By modeling these pathways, scientists can predict which reactions are most likely to occur and under what conditions, offering insights that are often difficult or impossible to obtain through experimental means alone. berscience.org

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms is a cornerstone of computational chemistry. Identifying the transition state—the highest energy point along a reaction coordinate—is fundamental to understanding the kinetics of a chemical process. ims.ac.jpfossee.in For a molecule like (2-Methylpropyl)(phenyl)mercury, potential reactions of interest include symmetrization, where two molecules of the unsymmetrical compound rearrange to form diphenylmercury (B1670734) and di(2-methylpropyl)mercury, and various ligand exchange reactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. researchgate.net These calculations involve mapping the potential energy surface of the reacting system to find the saddle point corresponding to the transition state. ims.ac.jpfossee.in Once located, a frequency calculation is typically performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. diva-portal.org

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical parameter in determining the reaction rate. researchgate.net It can be calculated from the optimized geometries of the reactants and the transition state.

Illustrative Data on Activation Energies

Due to the absence of specific published data for (2-Methylpropyl)(phenyl)mercury, the following table provides a hypothetical but plausible set of activation energies for a potential symmetrization reaction, based on general knowledge of similar organomercury reactions. These values are for illustrative purposes to demonstrate the type of data generated from such computational studies.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Symmetrization | B3LYP | LANL2DZ | 25.3 |

| Symmetrization | PBE0 | def2-TZVP | 24.8 |

| Ligand Exchange with Cl⁻ | M06-2X | SDD | 15.7 |

This table is illustrative and does not represent published data for (2-Methylpropyl)(phenyl)mercury.

Solvent Effects on Reaction Pathways

Chemical reactions are rarely conducted in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction pathways and activation energies by stabilizing or destabilizing reactants, products, and transition states to different extents. researchgate.net

Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding, between the solute and solvent molecules to be modeled directly.

For organomercury compounds, which can have polar C-Hg bonds, the polarity of the solvent can significantly influence the stability of charged or polar intermediates and transition states. A polar solvent would be expected to stabilize a more polar transition state, potentially lowering the activation energy compared to a nonpolar solvent.

Illustrative Data on Solvent Effects

The following table illustrates how the activation energy for a hypothetical reaction of (2-Methylpropyl)(phenyl)mercury might be influenced by different solvents, as predicted by computational models.

| Solvent | Dielectric Constant | Computational Method (Implicit) | Calculated Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | B3LYP/PCM | 26.1 |

| Dichloromethane | 8.93 | B3LYP/PCM | 23.5 |

| Acetonitrile | 37.5 | B3LYP/PCM | 22.8 |

This table is illustrative and does not represent published data for (2-Methylpropyl)(phenyl)mercury.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. For (2-Methylpropyl)(phenyl)mercury, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

Computational NMR Chemical Shift Predictions

NMR spectroscopy is a primary technique for structure elucidation in organic and organometallic chemistry. The chemical shift of a nucleus is highly sensitive to its electronic environment. libretexts.org Computational methods, especially DFT, can predict NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. joaquinbarroso.com

Calculations would typically involve optimizing the geometry of (2-Methylpropyl)(phenyl)mercury and then performing an NMR calculation at the same level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com

Illustrative Predicted NMR Chemical Shifts

The following table presents hypothetical ¹³C and ¹⁹⁹Hg NMR chemical shifts for (2-Methylpropyl)(phenyl)mercury, calculated using a representative DFT method. These values are intended to be illustrative of what such a computational study would yield.

| Nucleus | Atom in Compound | Computational Method | Basis Set | Predicted Chemical Shift (ppm) |

| ¹³C | Phenyl C-1 (ipso) | B3LYP/GIAO | def2-SVP | 170.2 |

| ¹³C | Phenyl C-2,6 (ortho) | B3LYP/GIAO | def2-SVP | 138.5 |

| ¹³C | Phenyl C-3,5 (meta) | B3LYP/GIAO | def2-SVP | 128.9 |

| ¹³C | Phenyl C-4 (para) | B3LYP/GIAO | def2-SVP | 127.6 |

| ¹³C | 2-Methylpropyl CH | B3LYP/GIAO | def2-SVP | 45.3 |

| ¹³C | 2-Methylpropyl CH₂ | B3LYP/GIAO | def2-SVP | 35.1 |

| ¹³C | 2-Methylpropyl CH₃ | B3LYP/GIAO | def2-SVP | 22.4 |

| ¹⁹⁹Hg | Hg | ZORA/PBE0 | TZ2P | -750.0 |

This table is illustrative and does not represent published data for (2-Methylpropyl)(phenyl)mercury.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the bonding and functional groups within a molecule. A computational frequency analysis can predict the vibrational modes of a molecule, their corresponding frequencies, and their IR and Raman intensities. karazin.uaresearchgate.netresearchgate.netdoaj.org

For (2-Methylpropyl)(phenyl)mercury, a frequency calculation performed on the optimized geometry would yield a set of vibrational modes. These modes would include C-H stretching and bending vibrations from the phenyl and 2-methylpropyl groups, C-C stretching, and, importantly, the Hg-C stretching vibrations. The Hg-C stretching frequencies are particularly informative as they directly probe the strength of the bonds to the mercury atom.

Illustrative Predicted Vibrational Frequencies

This table provides a selection of hypothetical, but representative, calculated vibrational frequencies for key stretching modes in (2-Methylpropyl)(phenyl)mercury.

| Vibrational Mode | Computational Method | Basis Set | Predicted Frequency (cm⁻¹) |

| Phenyl C-H Stretch | B3LYP | 6-31G(d) | 3050-3100 |

| Alkyl C-H Stretch | B3LYP | 6-31G(d) | 2870-2960 |

| Phenyl C=C Stretch | B3LYP | 6-31G(d) | 1580-1600 |

| Hg-C (phenyl) Stretch | B3LYP | 6-31G(d) | ~540 |

| Hg-C (alkyl) Stretch | B3LYP | 6-31G(d) | ~515 |

This table is illustrative and does not represent published data for (2-Methylpropyl)(phenyl)mercury.

Applications of 2 Methylpropyl Phenyl Mercury in Advanced Organic Synthesis Research

Role as Versatile Synthetic Intermediates

There is no specific information available in the reviewed literature detailing the role of (2-Methylpropyl)(phenyl)mercury as a versatile synthetic intermediate. While organomercurials can be stable and useful intermediates, allowing for subsequent functionalization, the specific applications of the title compound have not been documented.

Enantioselective and Diastereoselective Synthesis utilizing Organomercury Reagents

The fields of enantioselective and diastereoselective synthesis focus on the controlled formation of specific stereoisomers, a critical aspect of modern chemistry, particularly in pharmaceutical development. These methodologies often employ chiral catalysts or auxiliaries to influence the three-dimensional outcome of a reaction. While organometallic reagents are a cornerstone of many such syntheses, there are no specific reports or research findings on the use of (2-Methylpropyl)(phenyl)mercury in either enantioselective or diastereoselective processes. The literature does not provide examples of its application to induce chirality or control the formation of specific diastereomers.

Precursors for Functionalized Organic Molecules and Polymers

The potential of (2-Methylpropyl)(phenyl)mercury as a precursor for the synthesis of functionalized organic molecules or for the development of polymers is not described in the accessible scientific literature. General pathways for organomercury compounds may involve their conversion to other functional groups, but specific examples or methodologies involving (2-Methylpropyl)(phenyl)mercury are absent from the current body of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.